molecular formula C10H11NO2S B15326164 2-[(2-Oxo-2-phenylethyl)thio]acetamide CAS No. 445470-09-7

2-[(2-Oxo-2-phenylethyl)thio]acetamide

Katalognummer: B15326164
CAS-Nummer: 445470-09-7
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: YIENSZYMFQRLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent results.

Types of Reactions:

    Oxidation: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering protein conformation. Pathways involved may include oxidative stress response and signal transduction cascades.

Vergleich Mit ähnlichen Verbindungen

  • 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid
  • 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide

Comparison: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is unique due to its specific sulfanyl-acetamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the acetamide group can influence its solubility and interaction with biological targets, making it a valuable compound for targeted research applications.

Eigenschaften

CAS-Nummer

445470-09-7

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

2-phenacylsulfanylacetamide

InChI

InChI=1S/C10H11NO2S/c11-10(13)7-14-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)

InChI-Schlüssel

YIENSZYMFQRLGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.